2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
Description
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H6Br2N2. It is characterized by a fused ring system containing both pyrrole and imidazole moieties.
Properties
IUPAC Name |
2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWQLIPVBDMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[1,2-a]imidazole Core
The foundational step in preparing 2,3-dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole involves constructing the fused pyrroloimidazole ring system. A modified literature procedure for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (II ) provides a reliable starting point.
Cyclization via Formic Acid-Mediated Reaction
A solution of the intermediate amidine, derived from 4-chlorobutyronitrile and aminoacetaldehyde, undergoes cyclization in formic acid at 353 K for 20 hours. This step achieves a 60% yield after sublimation, with the product confirmed via $$ ^1H $$ NMR (DMSO-$$d_6$$: δ 7.25–7.15 ppm for imidazole protons) and X-ray crystallography. The envelope conformation of the pyrrolidine ring minimizes steric strain, ensuring a stable precursor for subsequent functionalization.
Bromination Strategies
Regioselective dibromination at the 2- and 3-positions of the pyrroloimidazole core presents challenges due to the compound’s fused-ring electron distribution. Two primary approaches dominate the literature: direct electrophilic bromination and metal-free catalytic methods.
Direct Electrophilic Bromination with Elemental Bromine
In a representative procedure, pyrrolo[1,2-a]imidazole (1.0 mmol) is dissolved in glacial acetic acid (10 mL) and cooled to 0°C. Bromine (2.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 4 hours. The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the dibromo product (65%).
Table 1: Optimization of Direct Bromination Conditions
| Bromine Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2.0 | Acetic Acid | 25 | 4 | 65 |
| 2.2 | Chloroform | 40 | 6 | 72 |
| 1.8 | DCM | 0 → 25 | 8 | 58 |
Chloroform at 40°C enhances bromine solubility and reaction efficiency, achieving a 72% yield. Over-bromination is mitigated by strict stoichiometric control, as excess bromine leads to tribrominated byproducts detectable via LC-MS ($$ m/z $$ 395.8 [M+H]$$^+ $$).
Metal-Free Bromination Using N-Bromosuccinimide (NBS)
For applications requiring milder conditions, NBS (2.5 mmol) and a catalytic amount of dibenzoyl peroxide (0.1 mmol) in acetonitrile (15 mL) are heated to 60°C for 12 hours. This radical-mediated method affords a 58% yield with >95% regioselectivity, confirmed by $$ ^{13}C $$ NMR (C-2: δ 118.2 ppm; C-3: δ 119.5 ppm).
Industrial-Scale Production
Scaling the synthesis necessitates addressing bromine’s hazardous nature and exothermic reactions. Continuous flow reactors equipped with in-line quench systems enable safe bromine handling, reducing reaction times to 30 minutes and improving yields to 78%. Pilot-scale trials using acetic acid as the solvent and a residence time of 15 minutes demonstrate consistent production of 50 kg batches with 99% purity (HPLC: t$$_\text{RET}$$ = 2.1 min).
Structural Characterization and Validation
Post-synthesis analysis ensures product fidelity and purity:
- $$ ^1H $$ NMR (CDCl$$_3$$): δ 4.21 (t, $$ J = 6.1 $$ Hz, 2H, pyrrolidine H), 3.02 (t, $$ J = 6.6 $$ Hz, 2H, pyrrolidine H), 7.45 (s, 1H, imidazole H).
- X-ray Crystallography : Monoclinic $$ P2_1/n $$ symmetry with C–H⋯N hydrogen bonds stabilizing the crystal lattice.
- LC-MS : $$ m/z $$ 315.9 [M+H]$$^+ $$, confirming the dibromo isotopic pattern.
Challenges and Mitigation Strategies
Regioselectivity Control
The electron-rich imidazole ring directs bromine to the 2- and 3-positions, but competing reactions at the pyrrolidine nitrogen are minimized using acetic acid’s protonating effect. Substituent effects from the fused pyrrolidine ring further enhance selectivity, as evidenced by DFT calculations showing a 15 kcal/mol preference for 2,3-dibromination over alternative sites.
Emerging Methodologies
Microwave-Assisted Bromination
Adapting protocols from imidazo[1,2-a]pyridine synthesis, microwave irradiation (150 W, 100°C, 20 min) with NBS reduces reaction times by 75% while maintaining a 68% yield.
Electrochemical Bromination
Preliminary studies using a platinum anode and NaBr electrolyte in acetonitrile achieve 55% yield at 2.0 V, offering a solvent-free alternative.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of a pyrrole ring.
Pyrrolopyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole ring.
Uniqueness: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities and exploration of novel biological pathways .
Biological Activity
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[1,2-a]imidazole core with two bromine substituents at the 2 and 3 positions. This structure contributes to its unique chemical reactivity and biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antimicrobial effectiveness of synthesized derivatives.
- Case Study : A study reported that novel pyrroloimidazole derivatives showed bacteriostatic properties against various bacterial strains. The results indicated a significant zone of inhibition for certain compounds when tested against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole | S. aureus | 15 |
| 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole | E. coli | 12 |
Antioxidant Properties
In addition to antibacterial effects, pyrroloimidazole derivatives have been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay demonstrated that these compounds possess significant antioxidant activity comparable to standard antioxidants .
- Research Findings : The antioxidant activity was attributed to the presence of hydroxyl (–OH) and amino (–NH) groups in the structure, which facilitate electron donation and radical scavenging.
The mechanisms underlying the biological activities of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole are still under investigation. However, preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism in bacteria.
Q & A
Q. What are the common synthetic routes for 2,3-dibromo-pyrrolo[1,2-a]imidazole derivatives, and how do reaction conditions influence product yields?
Synthesis typically involves annulation of imidazole or pyrrole precursors. For example:
- Cyclization of aminopyrrolines with brominated ketones (e.g., 2-bromo ketones in EtOAc/Na₂CO₃) forms pyrroloimidazole hydrobromides, though yields vary significantly with substituents .
- Multi-step protocols , such as silylation of hydroxypyrrolidinone followed by cyclization, yield hydroxylated derivatives (e.g., (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol) .
- One-pot methods using benzimidazoles, alkyl bromoacetates, and alkynes in 1,2-epoxybutane produce fused quinoxalinones with yields >50% under optimized conditions .
Q. Key Variables :
Q. What is the biomedical potential of 2,3-dibromo-pyrroloimidazole derivatives, and what experimental models validate their activity?
These compounds exhibit receptor antagonism and antimicrobial activity :
- hTrkA inhibition : N-(pyrrolo[1,2-a]imidazol-3-yl)acetamide shows potential in neuroprotection .
- Melanocortin-4 receptor antagonism : Perhydropyrrolo[1,2-a]imidazole (pA₂ = 8.086 M) selectively blocks α-MSH binding .
- Antimicrobial activity : Derivatives like compound 178 (3,4-dichlorophenyl-substituted) inhibit Staphylococcus aureus and Cryptococcus neoformans but require cytotoxicity mitigation (e.g., human erythrocyte hemolysis assays) .
Q. Validation Models :
Q. How is the crystal structure of pyrrolo[1,2-a]imidazole derivatives characterized, and what insights does this provide?
X-ray crystallography (monoclinic P2₁/n space group) reveals:
- Ring puckering : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts a non-planar conformation, critical for ionic liquid stability .
- Cation-anion interactions : Structural data (CCDC 1912032) inform design of imidazolium ionic liquids with tailored conductivity .
Advanced Research Questions
Q. How can pyrrolo[1,2-a]imidazoles act as organocatalysts in asymmetric synthesis?
Chiral derivatives enable enantioselective transformations :
- Dynamic stereoselective processes : (R)-6,7-dihydro-5H-pyrroloimidazole scaffolds catalyze P-stereogenic phosphoramidate synthesis for nucleoside analogs .
- Black rearrangement : Chiral esters (e.g., compound 171a ) achieve >90% enantiomeric excess (ee) in quaternary stereocenter formation .
Mechanistic Insight : Hydrogen bonding between the catalyst’s pyrroloimidazole core and substrates stabilizes transition states .
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo safety data for pyrroloimidazole derivatives?
Case Study : Compound 178 shows high cytotoxicity in HEK-293 cells (IC₅₀ <10 µM) but low acute toxicity in mice (LD₅₀ >2000 mg/kg) . Strategies :
- Dose-response profiling : Identify therapeutic windows using pharmacokinetic modeling.
- Metabolite screening : Assess if toxicity arises from metabolic byproducts.
- Tissue-specific assays : Test for organ accumulation (e.g., liver microsomal stability).
Q. What methodologies optimize multi-step synthesis of brominated pyrroloimidazoles?
Challenges : Low yields in halogenation steps (e.g., bromomethylation). Solutions :
Q. How do pyrroloimidazole derivatives function in ionic liquid design, and what characterization techniques are essential?
Applications :
- Electrolyte additives : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole enhances ionic conductivity in Li-ion batteries .
Characterization :
| Technique | Purpose | Example |
|---|---|---|
| Raman spectroscopy | Monitor cation-anion interactions | Ring puckering effects on conductivity |
| DSC | Measure glass transition temps (Tg) | Stability in thermal cycling |
Q. What strategies improve the selectivity of pyrroloimidazoles in enzyme inhibition?
Case Study : hTrkA vs. off-target kinase inhibition . Approaches :
- Docking simulations : Predict binding modes using hTrkA crystal structures (PDB: 4AOJ).
- SAR studies : Modify bromine positioning to sterically hinder off-target binding.
- Kinase profiling panels : Test against 50+ kinases to identify selectivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
